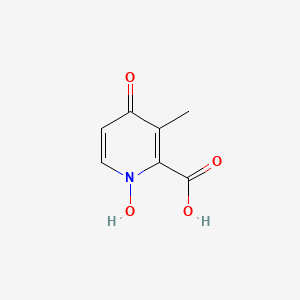
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7NO4 This compound is characterized by the presence of a pyridine ring substituted with carboxyl, hydroxyl, and methyl groups, as well as an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide typically involves the oxidation of 2-Carboxy-4-hydroxy-3-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
- Dissolve 2-Carboxy-4-hydroxy-3-methylpyridine in an appropriate solvent, such as acetic acid.
- Add hydrogen peroxide to the solution.
- Maintain the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial methods may employ alternative oxidizing agents or catalysts to improve the overall process.
化学反応の分析
Types of Reactions
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, amines, and alcohols under appropriate conditions.
Major Products
Oxidation: More oxidized pyridine derivatives.
Reduction: 2-Carboxy-4-hydroxy-3-methylpyridine.
Substitution: Esters, amides, and other functionalized pyridine derivatives.
科学的研究の応用
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activities.
類似化合物との比較
Similar Compounds
- 2-Carboxy-4-hydroxy-3-methylpyridine
- 2-Carboxy-4-hydroxy-3-methylpyridine N-oxide
- 2-Carboxy-4-hydroxy-3-methylpyridine 1,2-dioxide
Uniqueness
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZSJHXJFNTOJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

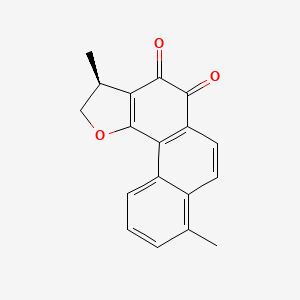
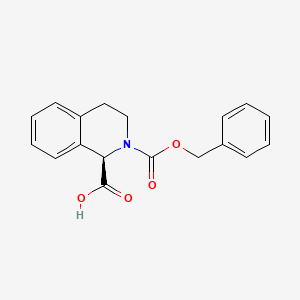
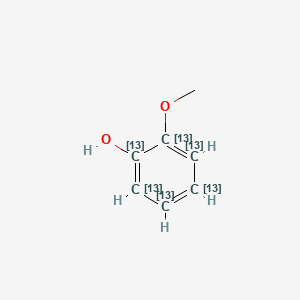
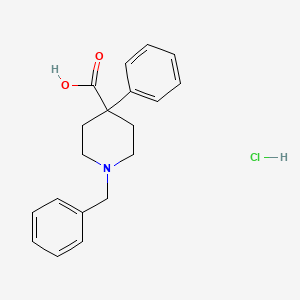
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)


